molecular formula C16H11NO5 B115833 2-(2-Methoxyphenyl)-3-nitrochromen-4-one CAS No. 143468-20-6

2-(2-Methoxyphenyl)-3-nitrochromen-4-one

Cat. No.: B115833
CAS No.: 143468-20-6
M. Wt: 297.26 g/mol
InChI Key: UBHSVZAIXCJAQZ-UHFFFAOYSA-N
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Description

2-(2-Methoxyphenyl)-3-nitrochromen-4-one is a chromen-4-one derivative characterized by a methoxyphenyl group at position 2 and a nitro (-NO₂) substituent at position 3 on the chromenone core (Fig. 1). Chromen-4-ones (4H-1-benzopyran-4-ones) are heterocyclic compounds with a ketone at position 4 and a fused benzene ring, making them structurally versatile for chemical modifications.

Properties

CAS No.

143468-20-6

Molecular Formula

C16H11NO5

Molecular Weight

297.26 g/mol

IUPAC Name

2-(2-methoxyphenyl)-3-nitrochromen-4-one

InChI

InChI=1S/C16H11NO5/c1-21-12-8-4-3-7-11(12)16-14(17(19)20)15(18)10-6-2-5-9-13(10)22-16/h2-9H,1H3

InChI Key

UBHSVZAIXCJAQZ-UHFFFAOYSA-N

SMILES

COC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-]

Canonical SMILES

COC1=CC=CC=C1C2=C(C(=O)C3=CC=CC=C3O2)[N+](=O)[O-]

Synonyms

4H-1-Benzopyran-4-one,2-(2-methoxyphenyl)-3-nitro-(9CI)

Origin of Product

United States

Comparison with Similar Compounds

Structural Variations and Physicochemical Properties

The table below compares key structural and physicochemical features of 2-(2-Methoxyphenyl)-3-nitrochromen-4-one with similar compounds:

Compound Name Substituents (Position) Molecular Formula Molecular Weight (g/mol) Key Properties/Activities
This compound 2-(2-MeO-C₆H₄), 3-NO₂ C₁₆H₁₁NO₅ 297.27 High polarity due to NO₂; potential antimicrobial activity (hypothesized)
7-Hydroxy-3-(2-methoxyphenyl)chromen-4-one 7-OH, 3-(2-MeO-C₆H₄) C₁₆H₁₂O₄ 268.26 Lower solubility than nitro analog; hydroxy group may enhance hydrogen bonding
2-(4-Methoxyphenyl)-3-nitro-2H-chromene 2-(4-MeO-C₆H₄), 3-NO₂ C₁₆H₁₃NO₄ 283.28 Chromene (non-ketone) core; reduced planarity vs. chromen-4-one
3-(4-Methoxy-3-nitrophenyl)-7-propoxychromen-4-one 7-OPr, 3-(4-MeO-3-NO₂-C₆H₃) C₁₉H₁₇NO₆ 355.35 Extended alkoxy chain increases lipophilicity
7-Methoxy-3-(2-MeO-C₆H₄)-2-CF₃-chromen-4-one 7-OMe, 3-(2-MeO-C₆H₄), 2-CF₃ C₁₈H₁₃F₃O₄ 350.29 Trifluoromethyl group enhances metabolic stability

Key Observations :

  • Methoxy Position : The ortho-methoxy group on the phenyl ring (vs. para in other analogs) may sterically hinder intermolecular interactions, affecting crystallization or solubility .
  • Core Structure : Chromen-4-ones (ketone-containing) exhibit greater planarity and conjugation than chromenes (unsaturated analogs), influencing UV-Vis absorption and binding to aromatic protein residues .

Crystallographic and Analytical Tools

  • Structural Validation : Tools like SHELX , Mercury (for crystal packing visualization) , and WinGX (for data refinement) are critical for confirming substituent positions and intermolecular interactions.
  • Spectroscopic Data: reports ¹³C-NMR peaks for nitro-chromenones (e.g., δ 163.7 ppm for C=O), which align with the target compound’s expected spectral features .

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